![molecular formula C13H18ClNO2 B1424987 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide CAS No. 92105-53-8](/img/structure/B1424987.png)

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Vue d'ensemble

Description

“2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71394 . It is also known by its CAS Number: CB51691851 .

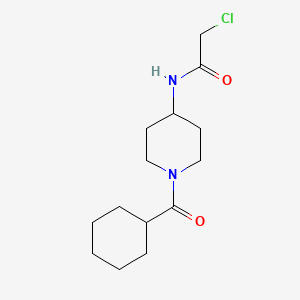

Molecular Structure Analysis

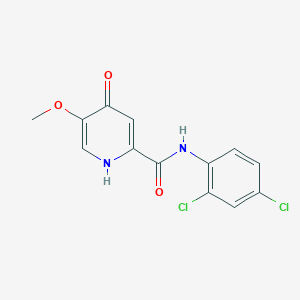

The molecular structure of “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” consists of a central carbon atom bonded to a chlorine atom, a nitrogen atom, and two other carbon atoms . The nitrogen atom is further bonded to a phenyl ring and a propan-2-yloxy group .Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” are not available, similar compounds often undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” include a molecular weight of 241.71394 . Unfortunately, specific details such as melting point, boiling point, and density were not available in the sources .Applications De Recherche Scientifique

Environmental Degradation and Toxicity Studies

Advanced oxidation processes (AOPs) are a focal point for researchers aiming to degrade recalcitrant compounds like acetaminophen (ACT), revealing insights into the degradation pathways, by-products, and biotoxicity of similar compounds. AOPs lead to various by-products, some of which are mutagenic or toxic, highlighting the environmental risks and degradation mechanisms of complex organic molecules (Qutob et al., 2022).

Pharmacological Implications

Studies on analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, which share structural similarities with 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, have been synthesized and evaluated for potential carcinogenicity. These studies shed light on the molecular interactions and potential health risks of related compounds (Ashby et al., 1978).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) offer parallels to the fate of acetamides in aquatic environments. ETBE's biodegradation pathways, involving hydroxylation and the formation of by-products such as tert-butyl alcohol (TBA), provide a model for understanding how similar compounds might degrade in natural settings and the implications for water quality and ecosystem health (Thornton et al., 2020).

Propriétés

IUPAC Name |

2-chloro-N-[2-(4-propan-2-yloxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-10(2)17-12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQWJFVVBYIGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)

![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)

![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)

![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)

![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)